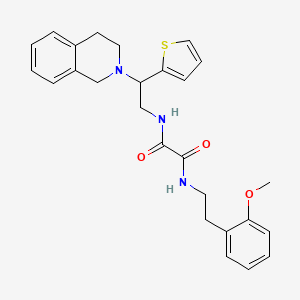

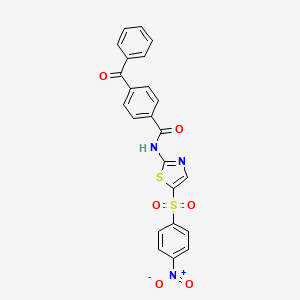

![molecular formula C12H8F2N4O2S B2514520 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide CAS No. 921044-80-6](/img/structure/B2514520.png)

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the cyanomethylsulfanyl and difluorobenzamide groups suggests that this compound could exhibit unique chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related 1,3,4-oxadiazole derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives is described in the papers. In the first paper, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized in three phases, involving the conversion of phenyl acetic acid into various intermediates and finally cyclization with CS2 to afford the oxadiazole-thiol . The second paper details a similar process for synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, starting from benzoic acid and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide by incorporating the appropriate cyanomethylsulfanyl and difluorobenzamide moieties at the relevant steps.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectral techniques. The first paper confirms the structures of synthesized compounds using spectral techniques, which likely include NMR and IR spectroscopy . The second paper also uses spectral characterization (EI-MS, IR, (1)H-NMR) to confirm the successful synthesis of the compounds . For the compound of interest, similar techniques would be used to confirm the molecular structure, ensuring that the cyanomethylsulfanyl and difluorobenzamide groups are correctly positioned in the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are not extensively discussed in the provided papers. However, it is mentioned that the compounds were screened for biological activity, which implies that solubility, stability, and reactivity were likely considered during the screening process . For N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide, properties such as melting point, solubility in various solvents, and stability under different conditions would be important to determine, as they can affect the compound's suitability for further development and application.

科学的研究の応用

Antibacterial Activity

- Tripartite 2,6-difluorobenzamides, including 1,3,4-oxadiazoles, show significant antibacterial activity against multidrug-resistant Staphylococcus aureus. A specific compound demonstrated no human cytotoxicity while targeting bacterial divisome (Barbier et al., 2022).

Enzyme Activity Modulation

- Bis-1,3,4-oxadiazole rings containing glycine moieties have been shown to affect the activity of certain transferase enzymes, indicating their potential for biochemical research and therapeutic applications (Tomi et al., 2010).

Pharmacological Evaluation

- Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives have shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights their versatility in pharmaceutical research (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

- Synthesized 1,3,4-oxadiazole derivatives have been found to exhibit strong antimicrobial activity and moderate cytotoxic effects, indicating their potential for developing new antimicrobial agents (Kaplancıklı et al., 2012).

Antiepileptic Activity

- Novel semicarbazones based on 1,3,4-oxadiazoles have been investigated for anticonvulsant activity, contributing to the development of new antiepileptic drugs (Rajak et al., 2010).

特性

IUPAC Name |

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N4O2S/c13-7-2-1-3-8(14)10(7)11(19)16-6-9-17-18-12(20-9)21-5-4-15/h1-3H,5-6H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAOHVLAZMJVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

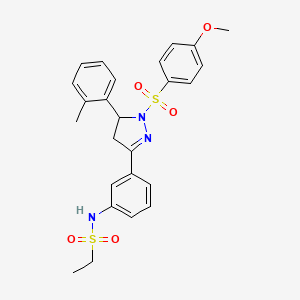

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

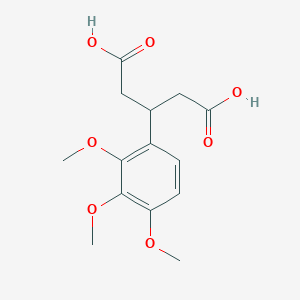

![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)

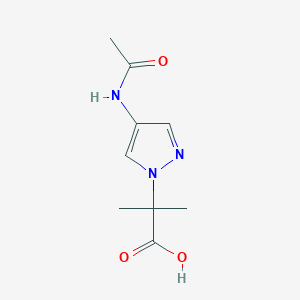

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)